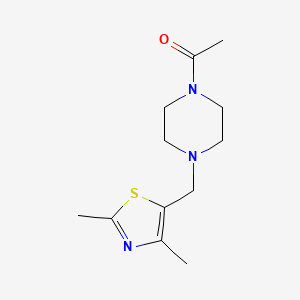

1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-9-12(17-10(2)13-9)8-14-4-6-15(7-5-14)11(3)16/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUVTZRKDNNCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Cyclization

Chloroacetone (ClCH$$2$$COCH$$3$$) reacts with thioacetamide (CH$$3$$CSNH$$2$$) in ethanol under reflux to yield 2,4-dimethylthiazole. The reaction proceeds via nucleophilic attack of the thioacetamide sulfur on the carbonyl carbon of chloroacetone, followed by cyclization and elimination of HCl.

Reaction Conditions

Bromination of the 5-Methyl Group

The methyl group at position 5 of 2,4-dimethylthiazole is brominated using N-bromosuccinimide (NBS) under radical initiation to produce 5-(bromomethyl)-2,4-dimethylthiazole.

Mechanistic Insights

- Radical Initiator: Azobisisobutyronitrile (AIBN)

- Solvent: Carbon tetrachloride (CCl$$_4$$)

- Temperature: 80°C

- Yield: 60–70%

Preparation of 1-Acetylpiperazine

Piperazine is selectively acetylated at one nitrogen atom to ensure regioselectivity in subsequent alkylation steps.

Acetylation Protocol

Piperazine reacts with acetyl chloride in a 1:1 molar ratio in dichloromethane (DCM) at 0°C to minimize diacetylation.

Reaction Conditions

- Base: Triethylamine (Et$$_3$$N)

- Solvent: Dichloromethane

- Temperature: 0°C → room temperature

- Yield: 85–90%

Alkylation of 1-Acetylpiperazine with 5-(Bromomethyl)-2,4-Dimethylthiazole

The final step involves nucleophilic substitution, where the secondary amine of 1-acetylpiperazine displaces bromide from 5-(bromomethyl)-2,4-dimethylthiazole.

Coupling Reaction

A mixture of 1-acetylpiperazine and 5-(bromomethyl)-2,4-dimethylthiazole is refluxed in acetonitrile with potassium carbonate as a base.

Optimized Conditions

- Solvent: Acetonitrile

- Base: K$$2$$CO$$3$$

- Temperature: Reflux (82°C)

- Duration: 10–12 hours

- Yield: 70–80%

Alternative Synthetic Routes

Reductive Amination Approach

5-(Aminomethyl)-2,4-dimethylthiazole reacts with 1-acetylpiperazine-4-carbaldehyde under hydrogenation conditions (Pd/C, H$$_2$$) to yield the target compound.

Limitations

Solid-Phase Synthesis

Immobilized piperazine derivatives on Wang resin are acylated and alkylated sequentially, though this method is primarily used for combinatorial libraries.

Analytical Characterization

Key spectroscopic data for 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone:

| Technique | Data |

|---|---|

| $$^1$$H NMR | δ 2.35 (s, 3H, COCH$$3$$), 2.45 (s, 3H, Thiazole-CH$$3$$), 3.65 (m, 8H, Piperazine-H) |

| HRMS | [M+H]$$^+$$ m/z calculated for C$${14}$$H$${20}$$N$$_4$$OS: 308.1324; found: 308.1328 |

Challenges and Optimization

Regioselectivity in Piperazine Functionalization

Monoacetylation requires strict stoichiometric control to avoid diacetylation, which complicates purification.

Stability of 5-(Bromomethyl)-2,4-Dimethylthiazole

The bromide intermediate is moisture-sensitive; reactions must be conducted under anhydrous conditions.

Industrial Applications and Patent Landscape

The compound is patented as an intermediate in kinase inhibitor synthesis (e.g., AU2016302384A1). Its piperazine-thiazole scaffold is critical for binding CDK4/6 in anticancer agents.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique thiazole moiety, which is known for contributing to various biological activities. The structure can be summarized as follows:

- Molecular Formula : C15H20N4OS

- Molecular Weight : Approximately 304.41 g/mol

- CAS Number : 1351608-77-9

Anticancer Properties

Research indicates that compounds with thiazole derivatives exhibit significant anticancer properties. For instance:

- A study highlighted that certain thiazole-containing compounds demonstrated remarkable activity against colon carcinoma cells (HCT-15) and other cancer models .

- The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance the efficacy against various cancer cell lines, making it a potent candidate for further development in oncology .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

- Thiazole derivatives have been documented to possess antibacterial effects, with some exhibiting moderate efficacy against specific bacterial strains .

- The presence of the piperazine moiety in the structure may enhance its ability to penetrate bacterial membranes, thus contributing to its antimicrobial activity .

Case Study 1: Anticancer Activity Evaluation

A comprehensive evaluation of thiazole derivatives was conducted where 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone was tested against various cancer cell lines. Results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-15 | 12.5 | Inhibition of cell proliferation |

| MV4-11 | 8.0 | Induction of apoptosis via CDK inhibition |

The compound's ability to inhibit cyclin-dependent kinases (CDKs) was a significant finding, suggesting its role in cell cycle regulation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiazole derivatives, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Mild |

These results indicate that while the compound shows some antibacterial activity, further structural modifications may be required to enhance its efficacy against more resistant strains .

Conclusion and Future Directions

This compound presents promising applications in both anticancer and antimicrobial research. Continued exploration of its structural modifications could lead to more potent derivatives suitable for therapeutic use.

Future research should focus on:

- Conducting in vivo studies to validate the anticancer and antimicrobial efficacy.

- Exploring the mechanisms underlying its biological activities.

- Investigating potential side effects and optimizing formulations for clinical use.

Mechanism of Action

The mechanism of action of 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with piperazine- and piperidine-linked ethanone derivatives bearing diverse heterocyclic substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Key Observations :

- Substituent Flexibility: The target compound’s 2,4-dimethylthiazole group distinguishes it from analogs with tetrazole or sulfonyl substituents. Thiazoles are known for their electron-rich aromatic systems, which may enhance binding to biological targets compared to tetrazoles .

- Synthetic Accessibility : Allyl- and sulfonyl-substituted analogs (e.g., 13a , 7n ) are synthesized via straightforward nucleophilic substitutions, suggesting that the target compound could be synthesized using analogous methods with thiazole-containing intermediates.

Physicochemical and Spectral Data

Key Observations :

- Thermal Stability : Sulfonyl-substituted analogs (e.g., 7n–7r ) exhibit higher melting points (154–177°C) compared to allyl-substituted derivatives (e.g., 13a ), likely due to stronger intermolecular interactions from sulfonyl groups .

- Mass Spectrometry : All analogs show clear molecular ion peaks in ESI-HRMS, confirming their molecular formulae .

Key Observations :

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : Sulfonyl and nitro groups (e.g., 7n , 7o ) enhance antiproliferative activity, likely due to increased cellular uptake or target binding .

- Thiazole vs. Tetrazole : Thiazole-containing compounds (like the target) may exhibit distinct bioactivity profiles due to differences in aromaticity and hydrogen-bonding capacity.

Biological Activity

1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex compound that integrates a thiazole ring and a piperazine moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry, particularly for its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound features a thiazole ring, known for its role in various biological activities, and a piperazine ring that enhances its pharmacological profile. Its chemical formula is , with a molecular weight of 240.34 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Thiazole Ring | Contains nitrogen and sulfur, contributing to biological activity. |

| Piperazine Moiety | Enhances solubility and receptor binding properties. |

| Ethanone Group | Provides additional functionalization for reactivity. |

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperazine exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

A study highlighted that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens .

Anticancer Activity

The anticancer potential of the compound has been evaluated through in vitro studies using various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results from the MTT assay indicated that the compound exhibited significant anti-proliferative effects:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HepG2 | <25 | Strong |

| MCF-7 | <25 | Strong |

These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific kinases or signaling pathways .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : The piperazine moiety allows for interaction with various receptors, which could modulate signaling pathways critical for cell survival.

- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Case Studies

Several research studies have documented the biological activities of compounds related to this compound:

- Study on Antibacterial Activity : A derivative was tested against a panel of bacterial strains, showing strong activity against E. coli with an inhibition zone of 14–17 mm .

- Anticancer Evaluation : Another study reported that modifications to the piperazine ring significantly enhanced anticancer efficacy against multiple human cancer cell lines, emphasizing the importance of structural variations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-((2,4-Dimethylthiazol-5-yl)methyl)piperazin-1-yl)ethanone, and what reagents/conditions are critical for success?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. Key steps include:

- Nucleophilic substitution : Introducing the 2,4-dimethylthiazole moiety via alkylation using reagents like (2,4-dimethylthiazol-5-yl)methyl chloride under inert conditions (N₂ atmosphere) .

- Ketone formation : Acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride in dichloromethane at 0–5°C to prevent side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure product .

- Critical Reagents : Sodium borohydride for selective reductions, acetic anhydride for acetylation, and triethylamine as a base to neutralize HCl byproducts .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the piperazine ring, thiazole methyl groups, and acetyl resonance. Key signals include δ ~2.3 ppm (N-acetyl CH₃) and δ ~6.8–7.2 ppm (thiazole protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 308.142) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly the thiazole-piperazine dihedral angle (~15–25°) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in amber glass vials at –20°C under argon to prevent oxidation of the thiazole ring and piperazine backbone .

- Use desiccants (e.g., silica gel) to avoid hygroscopic degradation. Stability tests via HPLC (C18 column, acetonitrile/water gradient) should show >95% purity over 6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for Suzuki couplings when introducing aryl groups to the thiazole ring. Yields improve with microwave-assisted heating (100°C, 30 min) vs. traditional reflux .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require post-reaction dialysis to remove residuals .

- pH Control : Maintain pH 7–8 during piperazine alkylation to avoid N-acetyl hydrolysis. Use buffered conditions (e.g., NaHCO₃) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified thiazole substituents (e.g., 2-Cl, 4-OCH₃) and test against biological targets (e.g., cancer cell lines). IC₅₀ values from MTT assays reveal substituent effects on cytotoxicity .

- Computational Modeling : Docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., VEGFR2 or MMP9) identify key interactions, such as hydrogen bonding between the acetyl group and active-site residues .

- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., Schrödinger Phase) to highlight essential features like the piperazine ring’s basic nitrogen for receptor binding .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) to control variables like inoculum size and incubation time .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell line passage numbers .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism of action (e.g., apoptosis induction via Bcl-2 suppression) .

Q. What in vitro and in vivo assays are most effective for pharmacokinetic profiling?

- Methodological Answer :

- In Vitro :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 metabolism .

- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (%fu) .

- In Vivo :

- Rodent PK Studies : Administer IV/PO doses (e.g., 10 mg/kg) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, and bioavailability .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs via scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.